Cas no 2216-45-7 (4-Methylbenzyl acetate)
4-Methylbenzyl acetate Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylbenzyl acetate
- (4-methylphenyl)methyl acetate
- p-Methylbenzyl Acetate
- 4-Methylbenzyl ethanoate
- 4-Methylvaleric acid
- 4-tolyl acetate
- p-Acetoxymethyltoluene
- p-methylbenzyl actate
- p-Methylbenzyl alcohol acetate
- p-Tolubenzyl acetate
- p-Xylyl acetate
- Benzenemethanol,4-methyl-, acetate (9CI)
- Benzyl alcohol, p-methyl-, acetate (6CI,7CI,8CI)
- NSC 7001
- p-Methylbenzylacetate
-
- MDL: MFCD00017234
- Inchi: 1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3
- InChI Key: WDCUPFMSLUIQBH-UHFFFAOYSA-N
- SMILES: CC(OCC1C=CC(C)=CC=1)=O
- BRN: 2046163
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 1,03 g/cm3
- Boiling Point: 100°C 10mm
- Flash Point: 100°C/10mm
- Refractive Index: 1.501
- PSA: 26.30000
- LogP: 2.05810
- Solubility: Unable or difficult to mix
- FEMA: 3702
4-Methylbenzyl acetate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- RTECS:DA4940000
- Risk Phrases:R36/37/38
- TSCA:Yes
- Safety Term:S24/25
4-Methylbenzyl acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
4-Methylbenzyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M117867-50g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 50g |
¥240.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M117867-10g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 10g |
¥60.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M117867-250g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 250g |
¥960.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026642-10g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 10g |
¥73 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026642-250g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 250g |
¥1153 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026642-50g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 50g |
¥289 | 2024-05-24 | |
| TRC | M220548-50mg |
4-Methylbenzyl Acetate |
2216-45-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220548-100mg |
4-Methylbenzyl Acetate |
2216-45-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220548-500mg |
4-Methylbenzyl Acetate |
2216-45-7 | 500mg |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EQ345-1g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 1g |
¥50.0 | 2022-02-28 |
4-Methylbenzyl acetate Related Literature
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Jun Zhang,Yan Xiao,Heng Xu,Chen Zhou,Meidong Lang Polym. Chem. 2016 7 4630
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Jun Zhang,Yan Xiao,Xueli Luo,Lianlei Wen,Andreas Heise,Meidong Lang Polym. Chem. 2017 8 3261
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Mateus R. Barone,Alan M. Jones Org. Biomol. Chem. 2017 15 10010
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Shuang Zhu,Lianlei Wen,Yan Xiao,Meidong Lang Polym. Chem. 2020 11 5173
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5. 333. The activation energy of organic reactions. Part IV. Transmission of substituent influences in ester hydrolysisE. Tommila,C. N. Hinshelwood J. Chem. Soc. 1938 1801
Additional information on 4-Methylbenzyl acetate
Chemical Profile of 4-Methylbenzyl Acetate (CAS No: 2216-45-7)
4-Methylbenzyl acetate, identified by its Chemical Abstracts Service (CAS) number 2216-45-7, is an organic compound belonging to the class of esters. This compound is widely recognized for its pleasant aroma and utility in various industrial and laboratory applications. Structurally, it consists of a benzene ring substituted with a methyl group and an acetate moiety, which contributes to its unique chemical properties and reactivity.
The synthesis of 4-methylbenzyl acetate typically involves the esterification of 4-methylbenzyl alcohol with acetic acid, often catalyzed by acid or base catalysts. This reaction is a fundamental process in organic chemistry, showcasing the versatility of esterification in producing compounds with diverse applications. The compound's stability under standard conditions makes it a preferred choice for numerous chemical processes.
In recent years, 4-methylbenzyl acetate has garnered attention in the field of pharmaceutical research due to its potential as an intermediate in drug synthesis. Its structural motif, featuring both aromatic and acetyl functional groups, allows for further derivatization into more complex molecules. For instance, researchers have explored its role in the development of novel bioactive compounds, including those with potential antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of 4-methylbenzyl acetate is its application in the fragrance and flavor industry. The compound's sweet, fruity odor makes it a valuable component in perfumes, cosmetics, and food additives. Its ability to blend well with other aromatic compounds enhances its appeal in these applications. Furthermore, its relatively low toxicity profile compared to some other synthetic fragrances has led to increased adoption in consumer products.
From an industrial perspective, 4-methylbenzyl acetate serves as a key solvent in various chemical reactions. Its ability to dissolve a wide range of organic compounds while maintaining stability under heat makes it indispensable in processes such as polymerization and coating formulations. Additionally, its role as a precursor in the synthesis of more complex esters and amides has been documented in several industrial patents.
The environmental impact of 4-methylbenzyl acetate has also been studied extensively. Research indicates that while it is not highly persistent in the environment, improper disposal can lead to localized contamination. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with global trends toward sustainable chemistry practices.
In academic research, 4-methylbenzyl acetate has been utilized as a model compound for studying reaction mechanisms and developing new catalytic systems. Its reactivity allows chemists to probe various aspects of organic synthesis, including stereoselectivity and regioselectivity. Such studies contribute to the broader understanding of molecular transformations and pave the way for innovative synthetic strategies.
The pharmaceutical industry continues to explore the therapeutic potential of derivatives of 4-methylbenzyl acetate. By modifying its structure through functional group interconversions, researchers aim to uncover new drugs with enhanced efficacy and reduced side effects. Preliminary studies have shown promising results in several preclinical models, suggesting that further investigation is warranted.
Another area where 4-methylbenzyl acetate finds utility is in agrochemical formulations. Its role as an intermediate in the synthesis of pesticides and herbicides has been documented, highlighting its importance in agricultural chemistry. The compound's ability to act as a carrier or enhancer for active ingredients makes it valuable in developing next-generation agrochemicals that are more effective and environmentally friendly.
The future prospects for 4-methylbenzyl acetate appear bright, driven by ongoing research and technological advancements. As demand for specialized chemicals grows across multiple industries, the compound's versatility ensures its continued relevance. Innovations in synthetic methodologies and applications will likely expand its utility even further, reinforcing its position as a cornerstone molecule in organic chemistry.
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